L-Phenylephrine-d5
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Overview
Description
L-Phenylephrine-d5 is a deuterated form of L-Phenylephrine, a synthetic alpha-1 adrenergic receptor agonist. It is commonly used in scientific research due to its stable isotope labeling, which allows for precise tracking in various biochemical assays .
Preparation Methods
Chemical Reactions Analysis
L-Phenylephrine-d5 undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Often involves hydrogenation using palladium on carbon as a catalyst.
Substitution: Reactions with halogenating agents to introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-Phenylephrine-d5 is widely used in scientific research, particularly in:
Chemistry: As a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: In studies involving adrenergic receptors and their signaling pathways.
Medicine: For investigating the pharmacokinetics and pharmacodynamics of phenylephrine.
Industry: In the development of new drugs and therapeutic agents
Mechanism of Action
L-Phenylephrine-d5 exerts its effects by acting as an alpha-1 adrenergic receptor agonist. It binds to these receptors, leading to vasoconstriction and an increase in blood pressure. The molecular targets include alpha-1 receptors on vascular smooth muscle cells, and the pathways involved are primarily related to the adrenergic signaling cascade .
Comparison with Similar Compounds
L-Phenylephrine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. Similar compounds include:
Phenylephrine: The non-deuterated form, commonly used as a nasal decongestant and vasopressor.
Ephedrine: Another alpha-1 adrenergic agonist with similar vasoconstrictive properties.
Pseudoephedrine: Used as a nasal decongestant but with a different mechanism of action.
This compound stands out due to its application in isotope labeling studies, providing a unique tool for researchers.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
3-[(1R)-2,2-dideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1/i1D3,6D2 |
InChI Key |
SONNWYBIRXJNDC-WHPHVCHMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])[C@@H](C1=CC(=CC=C1)O)O |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.